molecular formula C11H11N3O2 B3872634 6-methoxy-7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

6-methoxy-7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

Cat. No.: B3872634
M. Wt: 217.22 g/mol
InChI Key: AHNJIWWIKOVSFQ-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves the creation of a five-membered heterocyclic ring system. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole ( 1 ), 1,2,4-oxadiazole ( 2 ), 1,3,4-oxadiazole ( 3 ), and 1,2,3-oxadiazole ( 4 ), are regioisomeric forms . The 1,2,5-regioisomer ( 1) is also known as furazan, whose mono and disubstituted derivatives have long been known .


Chemical Reactions Analysis

Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole ( 1 ), a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Physical and Chemical Properties Analysis

The properties of oxadiazoles can vary depending on their specific structure. These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Mechanism of Action

The mechanism of action of oxadiazoles can vary widely depending on their specific structure and the context in which they are used. For example, some oxadiazoles have been evaluated for anticonvulsant activity .

Safety and Hazards

The safety and hazards associated with oxadiazoles can also vary widely depending on their specific structure. Some oxadiazoles can be extremely sensitive and reactive .

Future Directions

Oxadiazoles have established their potential for a wide range of applications, including as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Future research will likely continue to explore these and other potential applications.

Properties

IUPAC Name

6-methoxy-7,8-dimethylpyrrolo[2,3-g][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-7(2)14(15-3)9-5-4-8-11(10(6)9)13-16-12-8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNJIWWIKOVSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NON=C3C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole
Reactant of Route 2
6-methoxy-7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole
Reactant of Route 3
6-methoxy-7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole
Reactant of Route 4
6-methoxy-7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole
Reactant of Route 5
6-methoxy-7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole
Reactant of Route 6
6-methoxy-7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indole

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